Tetradecamethylcycloheptasiloxane
Description
Contextualization within Cyclic Methylsiloxane Research
Tetradecamethylcycloheptasiloxane is a member of the broader class of compounds known as cyclic volatile methyl siloxanes (cVMS). chemicalinsights.org Research on cVMS, including D7 and its counterparts like octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6), has been extensive due to their widespread use and subsequent environmental presence. researchgate.netacs.org While D4, D5, and D6 have been classified as high-production-volume chemicals and have been the focus of significant research and regulatory scrutiny, D7 is also frequently detected in emissions from various consumer and industrial products. chemicalinsights.org Studies on cVMS often investigate their environmental fate, including their atmospheric degradation and behavior in aquatic systems. researchgate.netresearchgate.net The oxidation mechanisms of cVMS are a key area of investigation, as their degradation products may also be long-lived in the atmosphere. nih.gov
Significance in Organosilicon Chemistry Research
Within the realm of organosilicon chemistry, this compound holds importance as an intermediate in the synthesis of silicone polymers, such as methyl silicone oil. smolecule.com The study of organosilicon compounds is a significant field, with ongoing research into their chemical properties, reactivity, and potential applications. nih.gov The synthesis of compounds like this compound can be achieved through methods such as the alkylation of cyclic siloxanes or the controlled polymerization of dimethylsiloxane monomers. smolecule.com Its distinct cyclic structure provides enhanced stability and fluidity, making it a valuable subject for research into high-performance materials. chemimpex.com
Historical Development of Research Areas for the Chemical Compound
Historically, research involving this compound has evolved from its foundational synthesis and characterization to its application in various industrial and consumer products. Initially identified as an important intermediate in the silicone industry, its uses expanded to include applications in lubricants, sealants, and coatings due to its thermal stability and chemical inertness. smolecule.com In more recent years, research has increasingly focused on its environmental presence and behavior. Studies have identified its occurrence in indoor dust and its emission from sources like personal care products and electronic equipment. chemicalinsights.orgebi.ac.uk Furthermore, its use as a surface deactivating agent in gas chromatography has been a consistent area of application-oriented research. The compound has also been identified in natural sources, such as the brown algae Sargassum wightii, indicating a broader distribution than previously understood. jetir.org
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₄₂O₇Si₇ | plantaedb.com |
| Molar Mass | 519.08 g/mol | |
| Density | 0.9703 g/mL | |
| Melting Point | -32 °C | |
| Boiling Point | 151 °C at 20 mmHg | |
| Appearance | Colorless clear liquid | chemimpex.com |
| Refractive Index | 1.4020 to 1.4060 |
Nomenclature and Identifiers
| Name/Identifier | Value | Source |
| IUPAC Name | 2,2,4,4,6,6,8,8,10,10,12,12,14,14-Tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane | thegoodscentscompany.com |
| CAS Number | 107-50-6 | nist.gov |
| PubChem CID | 7874 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSANOGQCVHBHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H42O7Si7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059348 | |
| Record name | Cycloheptasiloxane, tetradecamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-50-6 | |
| Record name | Tetradecamethylcycloheptasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclomethicone 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptasiloxane, tetradecamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecamethylcycloheptasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYCLOMETHICONE 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCK5L8VU47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Chemical Transformations of Tetradecamethylcycloheptasiloxane
Industrial Synthesis Pathways of Cyclic Oligomers
The industrial production of cyclic siloxanes, including tetradecamethylcycloheptasiloxane (D7), primarily relies on two major routes: the hydrolytic polycondensation of organochlorosilanes and the ring-opening polymerization of cyclosiloxane mixtures. These processes are designed for large-scale, cost-effective manufacturing.
Hydrolytic Polycondensation of Organochlorosilanes
The foundational method for synthesizing cyclic and linear polysiloxanes is the hydrolysis of dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂). google.comresearchgate.net This process involves the reaction of the chlorosilane with water, leading to the formation of silanediols, which are highly reactive and subsequently undergo condensation. researchgate.net The initial hydrolysis step replaces the chlorine atoms with hydroxyl groups, generating hydrochloric acid (HCl) as a byproduct. researchgate.net These silanediol (B1258837) intermediates are unstable and readily condense, eliminating water to form siloxane (Si-O-Si) linkages. researchgate.net
The reaction conditions, including temperature, solvent, and the presence of catalysts, significantly influence the distribution of the resulting products, which is a mixture of linear and cyclic oligomers of varying sizes (D3, D4, D5, D6, D7, etc.). researchgate.netgoogle.com The formation of a higher proportion of cyclic siloxanes over linear polymers can be promoted by conducting the hydrolysis in a biphasic solvent system, which can yield up to 66% cyclosiloxanes. nih.gov The use of a basic solvent can neutralize the HCl byproduct, which can otherwise slow down the reaction. researchgate.net
Table 1: Influence of Reaction Conditions on Dichlorodimethylsilane Hydrolysis
| Parameter | Condition | Effect on Product Distribution | Citation |
|---|---|---|---|
| Solvent System | Biphasic (e.g., tertiary alcohol and benzene) | Increases the yield of cyclic siloxanes (up to 66%) over linear polysiloxanes. | nih.gov |
| pH | Basic conditions | Neutralizes HCl byproduct, potentially increasing reaction rate and favoring higher molecular weight products. | researchgate.net |
| Reactant Ratio | Varying precursor to solvent ratio (e.g., 1:1 vs 1:4 DCMS to DCM) | Affects the viscosity and density of the resulting polysiloxane mixture. | researchgate.net |
Ring-Opening Polymerization Processes
Ring-opening polymerization (ROP) is another cornerstone of industrial silicone production. gelest.com This method typically starts with a mixture of cyclic siloxane monomers, with octamethylcyclotetrasiloxane (B44751) (D4) being a common and abundant starting material. google.commdpi.com The polymerization can be initiated by either anionic or cationic catalysts. gelest.com
Anionic ROP is often carried out using alkali metal hydroxides or silanolates as catalysts. mdpi.com The choice of catalyst and reaction temperature influences the rate of polymerization and the equilibrium between cyclic and linear species. mdpi.com Cationic ROP, on the other hand, frequently employs strong protic acids like sulfuric acid or trifluoromethanesulfonic acid. mdpi.com The process involves the cleavage of the Si-O-Si bonds in the cyclic monomers and subsequent reformation to build longer polymer chains. gelest.com By controlling the reaction conditions and the use of end-capping agents, the process can be tailored to produce specific distributions of cyclic oligomers, including D7. mdpi.com The equilibrium concentration of cyclic species is influenced by the polarity of the substituents on the silicon atoms; more polar substituents tend to favor the formation of cyclic compounds. mdpi.com
Table 2: Key Parameters in Ring-Opening Polymerization for Cyclic Siloxane Production
| Parameter | Details | Impact on Synthesis | Citation |
|---|---|---|---|
| Catalyst Type | Anionic (e.g., KOH, NaOH) or Cationic (e.g., H₂SO₄, CF₃SO₃H) | Determines the polymerization mechanism and can affect reaction rate and product distribution. | mdpi.commdpi.com |
| Monomer | Primarily octamethylcyclotetrasiloxane (D4) and other cyclic oligomers. | The starting mixture of cyclics influences the final distribution of oligomers. | google.commdpi.com |
| Temperature | Selected based on catalyst and monomer activity. | Affects the rate of polymerization and the time to reach thermodynamic equilibrium. | mdpi.com |
| Substituent Polarity | Higher polarity of substituents on the siloxane ring. | Increases the equilibrium weight fraction of cyclic products. | mdpi.com |
Multi-Step Industrial Production Methods
Modern industrial synthesis often involves multi-step processes to enhance efficiency and utilize byproducts. One such approach involves the depolymerization of silicone waste. This chemical recycling can be achieved through a solvent-free process using a polydentate ligand–potassium silanolate complex as a catalyst, which efficiently breaks down linear polydimethylsiloxanes into a mixture of valuable cyclic monomers, including D7, with yields up to 98-99%. This method operates at a wide range of temperatures (60°C–170°C) and the catalyst can be recycled.
Another industrial strategy involves the conversion of tetramethyl disiloxane (B77578) and octamethyl cyclotetrasiloxane into macrocyclic dimethyl siloxanes in a two-step process. google.com The first step is a ring-opening polymerization in an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide to form linear siloxanes with dimethyl hydrogen-terminated ends. google.com These are then chlorinated using acetyl chloride with an aluminum chloride catalyst to create dimethyl chlorosilane-terminated precursors, which subsequently undergo alkaline hydrolysis to yield the desired cyclic compounds. google.com
Novel Laboratory Synthesis Routes for this compound
In addition to established industrial methods, researchers are exploring innovative laboratory-scale syntheses that offer alternative pathways to this compound, sometimes with improved selectivity or by utilizing different starting materials.
Direct Process Utilizing Methyl Bromide and Silicon
A novel, continuous direct process has been developed for the synthesis of dimethylsiloxanes with a high selectivity for cyclic oligomers. This method involves the in-situ reaction of methyl bromide and dimethyl ether with thermally activated silicon metal particles in the presence of a copper catalyst and promoters. mdpi.com The reaction is carried out in a dynamic bed, such as a stirred slurry in an inert liquid solvent, at elevated temperatures (300–350°C) and pressures (5–10 atm). google.com This process can achieve over 75 mole % selectivity for dimethylsiloxanes, directly yielding D7 without the need for isolating intermediates, which can reduce production costs compared to conventional routes. google.com
Iodine-Mediated Synthesis from Disiloxane Precursors
An iodine-mediated synthesis provides a laboratory route to permethylcyclosiloxanes from 1,1,3,3-tetramethyldisiloxane. google.com In this method, the disiloxane precursor reacts with iodine in a 1:1 molar ratio in a solvent such as hexane (B92381) or benzene. google.com This generates reactive intermediates that subsequently react with other silicon compounds like ethoxytrimethylsilane (B156612) or tetramethoxysilane (B109134) to form a mixture of cyclic siloxanes. google.com Under optimized conditions, this compound (D7) can constitute 25–30% of the product distribution. google.com
Table 3: Comparison of Novel Laboratory Synthesis Routes for this compound
| Synthesis Method | Key Reagents | Reaction Conditions | D7 Yield/Selectivity | Citation |
|---|---|---|---|---|
| Direct Process | Methyl bromide, dimethyl ether, activated silicon, copper catalyst | 300–350°C, 5–10 atm, stirred slurry | >75% selectivity for cyclic oligomers | google.com |
| Iodine-Mediated Synthesis | 1,1,3,3-Tetramethyldisiloxane, iodine, ethoxytrimethylsilane/tetramethoxysilane | 1:1 molar ratio of disiloxane to iodine in hexane or benzene | 25–30% of product distribution | google.com |
Cyclic Siloxane Alkylation Techniques
The synthesis of this compound can be achieved through various methods, with the alkylation of cyclic siloxanes being a notable route. This process generally involves the reaction of a smaller cyclic siloxane with an appropriate alkylating agent. While specific details for the direct synthesis of this compound via alkylation are not extensively documented in the provided search results, the general principles of cyclic siloxane chemistry can be applied.
One common approach involves the ring-opening polymerization of smaller cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3) or octamethylcyclotetrasiloxane (D4), followed by controlled depolymerization or redistribution reactions to yield a mixture of cyclic siloxanes, including D7. gelest.com Catalysts, such as strong acids or bases, are typically employed to facilitate the cleavage and reformation of siloxane bonds. gelest.comgelest.com
Furthermore, the direct synthesis of organosilicon compounds often starts with the Müller-Rochow process, which produces a mixture of methylchlorosilanes. mdpi.com These precursors can then undergo hydrolysis and condensation to form a variety of linear and cyclic siloxanes. gelest.com The relative proportions of the resulting cyclic oligomers, including this compound, depend on the reaction conditions.
A potential synthetic route could involve the reaction of α,ω-dichlorotetradecamethylheptasiloxane with a suitable reagent to induce cyclization, yielding this compound. lookchem.com This intramolecular condensation would eliminate a small molecule, such as water or hydrogen chloride, to form the cyclic structure.
Chemical Reactivity and Transformation Mechanisms of this compound
The chemical behavior of this compound is governed by the nature of the siloxane (Si-O-Si) bond and the methyl groups attached to the silicon atoms.
Oxidation Reactions and Derivative Formation
The oxidation of cyclic volatile methyl siloxanes (cVMS), including by inference this compound, in the atmosphere is a significant transformation pathway. noaa.gov These reactions are typically initiated by hydroxyl radicals (•OH) and can lead to the formation of various oxidation products. noaa.gov
Laboratory studies on the oxidation of other cVMS, such as D3, D4, and D5, have identified siloxanols (where a methyl group is replaced by a hydroxyl group) and formate (B1220265) esters as major products. noaa.gov It is plausible that the oxidation of this compound would follow a similar mechanism, leading to hydroxylated and other oxygenated derivatives. The initial step involves the abstraction of a hydrogen atom from a methyl group by an oxidant, forming a silyl (B83357) radical, which then reacts with oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical determine the final oxidation products. noaa.gov
Reduction Reactions
Information regarding the specific reduction reactions of this compound is not explicitly detailed in the provided search results. However, based on general organosilicon chemistry, the siloxane bonds are relatively stable and not easily reduced. Reduction would likely require potent reducing agents and harsh reaction conditions.
Substitution Reactions and Organosilicon Compound Formation
The silicon atoms in this compound are electrophilic and can be susceptible to nucleophilic attack, which can lead to substitution reactions. unt.edu While the methyl groups are generally unreactive, the silicon-oxygen bond can be cleaved by strong nucleophiles.
The synthesis of various organosilicon compounds often utilizes the reactivity of siloxane bonds. researchgate.netresearchgate.net For instance, ring-opening polymerization of cyclic siloxanes using nucleophilic initiators is a common method to produce linear polysiloxanes. This principle suggests that this compound could serve as a monomer for the synthesis of higher molecular weight silicone polymers.
Furthermore, the reaction of cyclic siloxanes with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of new carbon-silicon bonds, thereby creating more complex organosilicon structures. unt.edu
Hydrolysis Kinetics and pH Dependence of this compound
The hydrolysis of siloxane bonds is a critical reaction, particularly in environmental contexts. The rate of hydrolysis is significantly influenced by pH. Generally, the hydrolysis of siloxanes is catalyzed by both acids and bases. gelest.com
While specific kinetic data for the hydrolysis of this compound is not available in the provided results, studies on other silanes and siloxanes indicate that the reaction proceeds through the formation of silanol (B1196071) intermediates. researchgate.net The pH dependence of the hydrolysis of a related compound, p-nitrophenyl β-D-xylopyranoside, showed that the rate is influenced by the protonation state of specific functional groups, with optimal activity observed within a particular pH range. nih.gov A similar pH-dependent kinetic profile would be expected for the hydrolysis of this compound, with the rate being slowest near neutral pH and increasing under acidic or basic conditions.
Condensation Reactions with Siloxanes and Silanols
This compound can participate in condensation reactions with other siloxanes and silanols. These reactions involve the formation of new siloxane bonds and are fundamental to the synthesis of larger polysiloxane structures. uni-saarland.de
The condensation of silanols with each other or with other siloxanes is a key step in the sol-gel process and in the curing of silicone polymers. researchgate.net These reactions can be catalyzed by acids or bases. nih.gov For instance, the condensation of α,ω-disilanols can be catalyzed by homoconjugated acids to produce high-molecular-weight siloxanes. nih.gov
It is conceivable that under appropriate catalytic conditions, this compound could react with linear or other cyclic siloxanes, leading to chain extension or the formation of more complex, branched silicone structures. The reaction with silanols would proceed via the elimination of a water molecule to form a new Si-O-Si linkage. researchgate.netgoogle.com
Alkylation Reactions for Property Modification
Alkylation reactions serve as a fundamental method for the functionalization of this compound, enabling the precise tuning of its characteristics. The primary approach to achieving this modification is through the strategic alkylation of cyclic siloxanes, a process that necessitates carefully controlled conditions and specific catalysts to yield the desired molecular architecture.
The introduction of alkyl chains of varying lengths and structures onto the silicon atoms of the cycloheptasiloxane ring can significantly alter its properties. Generally, the incorporation of alkyl groups enhances the organic compatibility of the resulting molecule, improves lubricity, and can modify its viscosity-temperature coefficient. The extent of these modifications is directly related to the nature of the alkyl group introduced.
One of the established methods for the alkylation of silicon compounds, which can be applied to siloxanes, involves the use of Grignard reagents. This method allows for the formation of new silicon-carbon bonds. For instance, an alkyl magnesium halide (a Grignard reagent) can react with a suitable siloxane precursor to introduce an alkyl group. While specific, detailed research findings on the direct alkylation of a pre-formed this compound ring are not extensively documented in publicly available literature, the principles of siloxane chemistry allow for a clear understanding of the expected outcomes.
The modification of siloxanes with different alkyl chains leads to predictable changes in their physical properties. For example, increasing the length of the alkyl chain generally leads to a higher pour point and enhanced compatibility with hydrocarbon-based materials. This allows for the creation of a spectrum of materials, from liquids to waxy solids, by simply varying the appended alkyl group.
The following table illustrates the conceptual impact of alkyl chain length on the properties of a modified cycloheptasiloxane, based on established principles of silicone chemistry.
Table 1: Conceptual Impact of Alkyl Chain Length on Cycloheptasiloxane Properties
| Alkyl Group | Expected Change in Organic Compatibility | Expected Pour Point | Potential Application Focus |
| Ethyl | Modest increase | Low | General purpose lubricant additive |
| Octyl | Significant increase | Remains a liquid at room temperature | Enhanced lubrication for plastic-on-plastic contacts |
| Tetradecyl | High | Near or slightly above room temperature | Compatibilizer in silicone-organic blends |
| Octadecyl | Very high | Solid/creamy at room temperature | Component in specialized greases and waxes |
This targeted modification through alkylation underscores the versatility of this compound as a precursor for materials with finely tuned properties, suitable for a wide array of industrial and technological applications.
Environmental Behavior and Fate Studies of Tetradecamethylcycloheptasiloxane
Environmental Occurrence and Distribution of Tetradecamethylcycloheptasiloxane
This compound (D7) is a synthetic cyclic volatile methylsiloxane (cVMS) that is not known to occur naturally. sbfchem.comlongdom.orgnih.gov Its presence in the environment is a direct result of its use in a wide array of applications.
Detection in Aquatic Environments
Specific data on the concentrations of this compound in rivers and lakes remains limited in publicly available scientific literature. While studies have detected other cyclic siloxanes in aquatic systems, detailed quantitative data for D7 is not as prevalent.
Presence in Marine Sediments
Investigations into marine sediments have confirmed the presence of this compound. In a study of surface sediments from Masan Bay, Korea, the concentrations of individual methylsiloxanes, including D7, were analyzed. While the study provides a range for total cyclic methylsiloxanes, specific concentration ranges for D7 are not detailed.
Atmospheric Concentrations and Spatial Variations
This compound is frequently detected in air emissions. chemicalinsights.org These emissions originate from its use as a surfactant, softening agent, and lubricant. chemicalinsights.org A notable source of atmospheric D7 is the emission from 3D printers and other electronic equipment such as laser printers, copiers, and computers. chemicalinsights.org It is also commonly found in the indoor air of new and occupied buildings. chemicalinsights.org
The Committee for Health-related Evaluation of Building Products (AgBB) in Germany has set a Lowest Concentration of Interest (LCI) for D7 in general and indoor air at 1200 μg/m³. chemicalinsights.org This value is used for the health-related evaluation of emissions of volatile organic compounds (VOCs) from building products.
Occurrence in Consumer Products and Waste Streams
This compound is utilized in a range of consumer products, contributing to its release into waste streams. It is found in personal care products, pacifiers, cookware, sealants, and adhesives. chemicalinsights.org
A study analyzing components of mobile smart terminal devices found that D7, along with other high-molecular-weight cVMS, is commonly used in silicone rubber products. The median concentration of the sum of seven DMCs (D3-D9) in silicone rubber samples was 802.2 mg/kg, with D7, D8, and D9 being the dominant compounds. In contrast, adhesives showed a predominance of D4, D5, and D6.
The widespread use of D7 in such products leads to its presence in municipal and industrial wastewater and subsequently in sewage sludge. However, specific concentration data for D7 in wastewater influent and effluent, as well as in sewage sludge from various regions, is not extensively documented in readily available literature.
Natural Occurrence in Biological Extracts
Current scientific understanding indicates that organosilicon compounds with silicon-carbon bonds, such as this compound, are not produced through natural biological or geological processes. sbfchem.comlongdom.orgnih.gov While silicon is abundant in nature in the form of silica (B1680970) and silicates, these contain silicon-oxygen bonds. longdom.org The synthesis of organosilanes like D7 occurs in industrial settings. longdom.org Therefore, the detection of this compound in biological extracts is considered to be a result of environmental exposure and bioaccumulation rather than natural production by the organism.
Environmental Transport and Partitioning Mechanisms of this compound
The movement and distribution of this compound in the environment are governed by its physicochemical properties. As a volatile and hydrophobic compound, it has the potential to be transported over long distances in the atmosphere and to partition into various environmental compartments.
The partitioning of a chemical between different environmental media is described by its partition coefficients. Key coefficients for understanding the environmental fate of this compound include the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H).
Despite the importance of these values, experimentally determined partition coefficients specifically for this compound are not widely available in the scientific literature. General principles for cVMS suggest that they have high Kow values, indicating a tendency to partition into fatty tissues, and relatively high Henry's Law constants, suggesting a propensity to volatilize from water to air. The Koc value would indicate its tendency to sorb to organic matter in soil and sediment. The lack of specific data for D7 necessitates reliance on models and data from related cVMS compounds to predict its environmental behavior.
Volatility and Air-Water Partitioning
Adsorption and Desorption Processes in Environmental Matrices
The movement and availability of chemicals in the environment are heavily influenced by their adsorption (binding) to soil and sediment particles and their subsequent desorption (release). researchgate.netnm.gov For organosilicon compounds like D7, adsorption is a key process affecting their environmental distribution.
Studies have shown that cyclic siloxanes, including D7, are found in both sediment and sewage sludge. ebi.ac.ukresearchgate.net In sediment samples from the Songhua River in China, cyclic siloxanes were present at higher concentrations than linear siloxanes, with D7 and D5 being the dominant cyclic compounds. ebi.ac.uk The total concentration of all cyclic and linear siloxanes in these sediments reached as high as 2050 ng/g dry weight. ebi.ac.uk
The adsorption of siloxanes is influenced by the organic carbon content of the soil and sediment. nih.gov Generally, substances with higher hydrophobicity, like D7, tend to adsorb more strongly to organic matter in soil and sediment. industrialchemicals.gov.au This adsorption can reduce their mobility in the environment but also lead to their accumulation in these matrices. nih.gov Desorption processes can then release these compounds back into the water column or soil porewater over time. The kinetics of these adsorption-desorption reactions are critical for modeling the long-term fate of these compounds. mdpi.com
Wastewater Discharge and Sewage Treatment Plant Efflux
Wastewater treatment plants (WWTPs) are a significant pathway for the entry of siloxanes into the environment. researchgate.net Due to their widespread use in consumer products, siloxanes are consistently present in wastewater. acs.org
Research indicates that cyclic siloxanes, including D7, are detected in sewage sludge. ebi.ac.uk In one study, the total concentration of cyclic siloxanes (D4, D5, D6, and D7) in sewage sludge ranged from 602 to 2360 ng/g dry weight. ebi.ac.uk Notably, D7 and D5 were the most prevalent cyclic siloxanes found in both sediment and sludge samples. ebi.ac.uk While WWTPs can remove a portion of these compounds from the liquid stream, a considerable amount can accumulate in the sludge or be discharged in the final effluent. researchgate.net
Emissions from Industrial and Diffuse Sources
The presence of this compound in the environment is a direct result of human activities. industrialchemicals.gov.au Emissions occur from both industrial and diffuse sources. Industrial sources may include manufacturing facilities where siloxanes are produced or used in various processes.
Diffuse sources are widespread and include the use and disposal of numerous consumer products. acs.org D7 has been identified in a variety of personal care and household products, such as hair-care items, lotions, cosmetics, cookware, and sealants. chemicalinsights.orgacs.org Emissions can also occur from the use of electronic equipment like 3D printers, laser printers, and computers. chemicalinsights.org Indoor air can be significantly contaminated with cVMS released from these products. nih.gov For instance, the use of hair care products has been shown to be a source of cVMS emissions in residential settings. researchgate.net
Degradation Pathways and Kinetics of this compound
The persistence of a chemical in the environment is determined by its resistance to various degradation processes.
Biodegradation Studies and Pathways
Information regarding the specific biodegradation pathways and kinetics of this compound is limited in the provided search results. However, the persistence of siloxanes in the environment suggests that they are not readily biodegradable. researchgate.net Some studies have investigated the removal of siloxanes in wastewater treatment, with one study showing a reduction in D4 and D5 levels after treatment with hydrogen peroxide, but this is a chemical oxidation process, not biodegradation. researchgate.net
Thermal Degradation Processes
The thermal stability of this compound is a notable property. One study mentioned that at high temperatures, cVMS in personal care products may release formaldehyde. chemicalinsights.org However, detailed studies on the thermal degradation pathways and kinetics of pure this compound were not found in the search results.
Photo-oxidation Mechanisms
The primary degradation pathway for cyclic volatile methyl siloxanes in the atmosphere is through photo-oxidation initiated by hydroxyl (OH) radicals. chemicalinsights.org The atmospheric lifetimes of cVMS compounds are estimated to be between 4 and 10 days. chemicalinsights.org This degradation process begins with the reaction of the cVMS molecule with an OH radical, which abstracts a hydrogen atom from a methyl group, leading to the formation of an alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. chemicalinsights.org
Hydrolysis Mechanisms
Hydrolysis is another potential degradation pathway for siloxanes in the environment. In the presence of water, this compound can undergo hydrolysis to form silanols. smolecule.com However, the rate of this process is a critical factor in its environmental persistence. For instance, studies on the closely related compound dodecamethylcyclohexasiloxane (B120686) (D6) have estimated a hydrolysis half-life of over a year at a neutral pH of 7 and a temperature of 25°C. oecd.org Another estimation for D6, based on the correlation between hydrolysis rates and water solubility of other cVMS (D3, D4, and D5), suggests a hydrolysis half-life of 401 days. oecd.org While specific kinetic data for the hydrolysis of this compound is limited, the slow hydrolysis rates of similar compounds suggest that it is likely to be a persistent molecule in aqueous environments.
Bioaccumulation and Biomagnification Research of this compound
The potential for bioaccumulation and biomagnification of cVMS is a significant area of environmental research due to their persistence and lipophilicity. ecetoc.org Bioaccumulation refers to the buildup of a substance in an organism from all sources, including water, food, and sediment. ecetoc.org Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food web. ecetoc.orgepa.gov
Bioaccumulation Potential in Aquatic Organisms
Due to a lack of direct experimental data for this compound, its bioaccumulation potential is often estimated through read-across from structurally similar compounds. The European Chemicals Agency (ECHA) reports bioconcentration factor (BCF) values for a substance structurally related to D7. The BCF is a measure of a chemical's tendency to concentrate in an organism from the water column.
| Parameter | Value at 0.12 µg/l | Value at 1.1 µg/l |
|---|---|---|
| Steady-state BCF | 172 L/kg | 39.3 L/kg |
| Kinetic BCF | 209 L/kg | 47.2 L/kg |
| Lipid-normalized Steady-state BCF | 234 L/kg | 53.4 L/kg |
| Lipid-normalized Kinetic BCF | 284 L/kg | 64.1 L/kg |
These values suggest a potential for bioaccumulation in aquatic organisms. However, it is also noted that for highly lipophilic and adsorbing substances, achieving steady-state conditions in laboratory studies can be challenging. europa.eu
Biomagnification in Aquatic Food Webs
Research into the biomagnification of cVMS in aquatic food webs has yielded varied results. Studies on compounds such as D4, D5, and D6 have shown that trophic magnification factors (TMFs), which indicate whether a substance biomagnifies, can be highly dependent on the specific structure of the food web being investigated. osti.govuwindsor.ca
For example, a study on D6 reported a biomagnification factor (BMF) of 0.06. silicones.eu Another dietary bioaccumulation study in rainbow trout determined a BMF for D6 of 0.38, indicating a lack of biomagnification. silicones.eu In a subtropical lake food web, significant trophic magnification was observed for hexamethylcyclotrisiloxane (B157284) (D3) with a TMF of 4.94, while trophic dilution was observed for dodecamethylcyclohexasiloxane (D6) with a TMF of 0.68. researchgate.net No significant trend was observed for D4 and D5 in the same study. researchgate.net There is currently a lack of specific biomagnification data for this compound in aquatic food webs. The mixed evidence for other cVMS highlights the complexity of their trophic transfer. researchgate.net
Environmental Release and Source Apportionment of this compound
This compound is released into the environment from a variety of anthropogenic sources. It is a component of numerous personal care and household products, as well as industrial materials such as sealants and adhesives. chemicalinsights.org The use and disposal of these products are major pathways for its environmental release. researchgate.net
A significant source of atmospheric D7 is its emission from electronic devices. It has been detected in the emissions from 3D printers, laser printers, copiers, and computers. chemicalinsights.org The use of hair care products containing siloxanes is also a notable source of indoor and subsequent outdoor atmospheric contamination. acs.org
Wastewater treatment plants (WWTPs) represent a critical node in the environmental transport of siloxanes. These facilities receive siloxane-laden wastewater from domestic and industrial sources. While a portion of the siloxanes is removed and partitions to the sewage sludge, a significant amount can be discharged into receiving waters with the treated effluent. nih.gov
| Compound | Detection Rate in Silicone Rubber (%) | Concentration Range (mg/kg) | Environmental Emission (tons/year) |
|---|---|---|---|
| D5 | 95.5 | 50–200 | ~1,200 |
| D6 | 91 | 100–300 | ~800 |
| D7 | 94.5 | 200–500 | >1,500 |
| D8 | 93 | 150–400 | ~1,000 |
| D9 | 90 | 100–350 | ~500 |
The data from China indicates that the environmental emission of D7 is substantial, highlighting the importance of understanding its fate and behavior in various environmental compartments.
Correlation with Human Activities and Population Density
The concentration of this compound in the environment shows a strong positive correlation with human population density and associated activities. Emissions are typically concentrated in urban areas due to the widespread use of products containing cVMS. industrialchemicals.gov.au Studies have identified significant levels of D7 in water bodies near urban centers with high levels of domestic activity, directly suggesting a link between residential activities and siloxane pollution.
Airborne concentrations of cVMS, including D7, are also expected to increase with population density. researchgate.netacs.org Monitoring in major urban centers has confirmed high concentrations of these compounds. researchgate.net For instance, research conducted in New York City highlighted that population density is a strong predictor of atmospheric VMS concentrations, reflecting emissions from personal care products. acs.org This relationship is further substantiated by findings in the densely populated catchment basin of Tokyo Bay, Japan, where heavy anthropogenic loads on rivers are anticipated due to a population density far exceeding the national average. researchgate.net Similarly, high concentrations of cVMS have been found in the sediments of rivers flowing through densely populated areas in Hanoi, Vietnam, linked to industrial and domestic wastewater discharges. researchgate.net The occurrence of these synthetic compounds in various environmental media is, therefore, a direct indicator of human industrial and domestic consumption patterns. researchgate.net
Material-Specific Emissions from Consumer Products and Devices
This compound is an ingredient in a wide array of consumer and household products, leading to its release into the environment. chemicalinsights.org It is commonly used in personal care products for its emollient properties, which improve the texture and spreadability of creams, lotions, shampoos, and conditioners. It is also a component in various household items, including pacifiers, cookware, sealants, and adhesives. chemicalinsights.org
Detailed analysis of consumer products has quantified the presence of D7. One study that examined 76 different products found D7 concentrations ranging from below the detection limit to 846 µg/g. acs.org The same study noted that D7, along with Dodecamethylcyclohexasiloxane (D6), was a predominant siloxane in rubber-based products such as pacifiers, cookware, and sealants. acs.org
More recent research has focused on emissions from electronic devices. A study of components in mobile smart terminals found that D7 and other higher molecular weight siloxanes were widely present in silicone rubber and adhesives. researchgate.netmdpi.com The detection rates in these materials were significant, ranging from 91–95.5% in silicone rubber and 50–100% in adhesives. researchgate.netmdpi.com D7 has also been identified as a common impurity in commercial preparations of D6. service.gov.uk
Table 1: Concentration of this compound (D7) in Various Consumer Products
| Product Category | D7 Concentration Range (µg/g) | Predominant Siloxane |
| Hair-care Products | Not specified | D5 |
| Skin Lotions | Not specified | D5 |
| Cosmetics | Not specified | D5 |
| Rubber Products (e.g., nipples, cookware, sealants) | <0.42 to 846 | D6 or D7 |
Source: Adapted from a study on cyclic and linear siloxanes in consumer products. acs.org
Quantitative Estimation of Environmental Emissions
The primary pathway for this compound to enter the environment is through volatilization into the atmosphere during the use of consumer products. industrialchemicals.gov.au A secondary pathway involves wash-off from personal care products, which introduces the compound into domestic and industrial wastewater streams. industrialchemicals.gov.auresearchgate.net
Quantifying the total emissions of D7 is challenging, but studies on related compounds and product categories provide valuable estimates. For example, one study estimated that the total amount of dimethylcyclosiloxanes (DMCs), a category that includes D7, released into the environment in China from silicone rubber used in mobile smart terminal devices was 5,381.56 tons per year. mdpi.com These emissions occur when products like ear caps, watch bands, and case covers are discarded and enter the waste stream. mdpi.com
Modeling studies have also been used to estimate emissions from specific human activities. Research on the use of hair care products, a major source of cVMS, estimated that indoor use could lead to the transport of 0.4 to 6 tons of Decamethylcyclopentasiloxane (B1670010) (D5) per year into the outdoor atmosphere in the United States via ventilation. acs.org While this estimate is for D5, it demonstrates the significant potential for emissions from personal care routines. The ultimate fate of these emissions is widespread environmental distribution, evidenced by the detection of D7 in drinking water sources in Barcelona, Spain, at average concentrations up to 295 ng/L. nih.gov
Table 2: Estimated Environmental Emissions and Resulting Concentrations of Siloxanes
| Emission Source / Medium | Compound(s) | Estimated Emission / Concentration | Geographic Scope |
| Silicone Rubber in Mobile Devices | Dimethylcyclosiloxanes (DMCs) | 5,381.56 tons/year | China |
| Indoor-to-Outdoor from Hair Care | Decamethylcyclopentasiloxane (D5) | 0.4 - 6 tons/year | United States |
| Drinking Water | This compound (D7) | Average 295 ng/L | Barcelona, Spain |
Source: Data compiled from studies on emissions from mobile devices mdpi.com, hair care products acs.org, and drinking water contamination. nih.gov
Biological Interactions and Ecotoxicological Research of Tetradecamethylcycloheptasiloxane
Antimicrobial Activity Investigations of Tetradecamethylcycloheptasiloxane
Recent research has highlighted the antimicrobial potential of this compound against a range of pathogenic bacteria and fungi. This has positioned it as a compound of interest in the search for new antimicrobial agents, especially in the context of rising antimicrobial resistance. researchgate.netnih.govnih.gov
This compound has demonstrated notable antibacterial activity. One study found that as a biosurfactant produced by Streptomyces castaneoglobisporus AJ9, it effectively suppressed several bacterial pathogens in vitro. The zones of inhibition, a measure of antibacterial effectiveness, varied for different bacteria, indicating a degree of selectivity in its action. For instance, the compound showed significant activity against Vibrio parahaemolyticus and Staphylococcus aureus.
Another study identified this compound as a metabolite from Streptomyces misakiensis with broad-spectrum activity against multidrug-resistant bacteria. researchgate.netnih.govnih.gov It was found to be active against ciprofloxacin-resistant strains of Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumoniae, as well as colistin-resistant Aeromonas hydrophila and vancomycin-resistant Staphylococcus aureus. researchgate.netnih.govnih.gov The essential oil of Pterocephalus canus, which contains this compound as a minor component (3.4%), also showed significant antimicrobial activity against Staphylococcus saprophyticus and Escherichia coli. academicjournals.org
Table 1: In Vitro Antibacterial Activity of this compound
This table is interactive and allows for sorting and filtering of the data.
| Bacterial Pathogen | Zone of Inhibition (mm) | Reference |
| Aeromonas hydrophila | 9.40 | |
| Bacillus subtilis | 8.73 | |
| Escherichia coli | 11.13 | |
| Pseudomonas aeruginosa | 10.03 | |
| Salmonella typhi | 12.90 | |
| Staphylococcus aureus | 15.50 | |
| Vibrio harveyi | 13.33 | |
| Vibrio parahaemolyticus | 17.15 |
Source: Adapted from Donio et al., 2022.
The antifungal properties of this compound are also significant. Research has shown its efficacy against various fungal pathogens, including those resistant to conventional antifungal drugs. researchgate.netnih.gov A metabolite from Streptomyces misakiensis, identified as this compound, was active against azole- and amphotericin B-resistant Candida albicans, Cryptococcus neoformans, Candida gattii, Aspergillus flavus, Aspergillus niger, and Aspergillus fumigatus. researchgate.netnih.govnih.gov The minimum inhibitory concentrations (MICs) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested fungi were 0.5 µg/ml and 1 µg/mL, respectively. researchgate.netnih.govnih.govfrontiersin.org
Furthermore, the biosurfactant form of the compound produced by Streptomyces castaneoglobisporus AJ9 exhibited antifungal activity against Aspergillus niger, Fusarium sp., and Penicillium sp. scispace.com Another study identified this compound in the crude extract of the fungus Aspergillus niger, which showed potential in protecting zucchini seeds from pathogenic fungi like Botrytis cinerea and Fusarium oxysporum. tandfonline.com
Table 2: Antifungal Spectrum of this compound
This table is interactive and allows for sorting and filtering of the data.
| Fungal Pathogen | Activity Noted | Reference |
| Aspergillus flavus | Active against resistant strains | researchgate.netnih.govnih.gov |
| Aspergillus fumigatus | Active against resistant strains | researchgate.netnih.govnih.gov |
| Aspergillus niger | Active against resistant strains | researchgate.netnih.govnih.gov |
| Candida albicans | Active against azole- and amphotericin B-resistant strains | researchgate.netnih.govnih.gov |
| Candida gattii | Active against resistant strains | researchgate.netnih.govnih.gov |
| Cryptococcus neoformans | Active against resistant strains | researchgate.netnih.govnih.gov |
| Fusarium sp. | Antifungal activity observed | scispace.com |
| Penicillium sp. | Antifungal activity observed | scispace.com |
The precise mechanisms through which this compound exerts its antimicrobial effects are still being elucidated. However, current research suggests that its primary mode of action involves the disruption of microbial cell membranes. This disruption is thought to lead to the inhibition of microbial growth or cell death. The specific molecular targets and biological pathways involved in these interactions remain an active area of investigation.
Biosurfactant Production and Applications Involving this compound
This compound has been identified as a biosurfactant, a class of surface-active molecules produced by microorganisms. scispace.comscispace.com These microbial surfactants have diverse applications due to their unique properties, such as biodegradability and stability in extreme conditions.
Research has demonstrated that this compound can be synthesized by certain microorganisms. It has been successfully extracted from the haloalkaliphilic actinomycete Streptomyces castaneoglobisporus AJ9, which was isolated from solar salt works. scispace.com The extraction from this actinomycete was achieved using an acid precipitation method.
Studies have also shown that the production of this biosurfactant can be enhanced by optimizing the culture medium. The addition of substrates like wheat bran, groundnut oilcake, and oilseed cake has been found to increase the yield of this compound from S. castaneoglobisporus. scispace.com In a different study, Streptomyces misakiensis isolated from soil samples was also identified as a producer of this compound as one of its bioactive metabolites. researchgate.netnih.govnih.gov
The properties of this compound as a biosurfactant make it a candidate for bioremediation efforts aimed at cleaning up organic pollutants. For example, the purified biosurfactant from S. castaneoglobisporus AJ9 was found to be effective in degrading several types of dyes, including orange MR, direct violet, cotton red, reactive yellow, and nitro green. scispace.com
Furthermore, in a study on the bioremediation of diesel oil-contaminated soil, an increase in the levels of cyclosiloxanes, which were characterized as bacterial bioemulsifiers and biosurfactants, was observed in soil treated with a fungal consortium. csic.es This suggests that microbial production of compounds like this compound could play a role in the breakdown of hydrocarbon pollutants in the environment. csic.es
Potential in Biomedical Research as Biosurfactants
The inherent properties of this compound, such as its low surface tension, make it a subject of interest in biomedical research, particularly concerning its potential as a biosurfactant. nih.gov Biosurfactants are microbially derived surface-active agents that have garnered attention for their potential therapeutic applications due to their biocompatibility and diverse biological activities.
While direct research classifying this compound as a biosurfactant is limited, its demonstrated use as a surfactant in various applications suggests it possesses the fundamental physicochemical properties of such molecules. chemicalinsights.orgnih.gov One area of notable interest is its antimicrobial activity. Research has indicated that D7 exhibits bioactivity against drug-resistant fungi such as Candida albicans and Cryptococcus. The proposed mechanism of action involves the disruption of the fungal cell membrane, a characteristic often associated with the activity of surfactants. This membrane-disrupting capability is a key feature of many biosurfactants and is fundamental to their antimicrobial efficacy. However, a definitive study directly linking the antifungal properties of this compound to a classic biosurfactant mechanism of action has yet to be published.
Ecotoxicological Assessment Methodologies for this compound
The evaluation of the environmental risk posed by this compound involves complex assessment methodologies, many of which are complicated by the compound's inherent chemical properties.
Challenges in Toxicity Data Acquisition for Hydrophobic Compounds
A primary challenge in assessing the ecotoxicology of this compound lies in its hydrophobic nature. Like other cVMS, D7 has a high octanol-water partition coefficient (log Kow), indicating a strong tendency to partition into organic matter rather than water. This property makes standard aquatic toxicity testing difficult, as maintaining stable and measurable concentrations in aqueous test media is challenging. The high volatility of cVMS compounds further complicates experimental setups. These challenges contribute significantly to the scarcity of reliable ecotoxicological data for D7.
Exposure Assessment Methodologies
Exposure assessment for this compound aims to quantify the extent of contact between the compound and ecological receptors. Human exposure can occur through inhalation, dermal contact, and oral routes, primarily from the use of consumer products containing D7. chemicalinsights.org Methodologies for assessing consumer exposure often involve modeling based on the concentration of the substance in products and patterns of product use. nih.govnih.gov
For environmental exposure, assessments consider the release of D7 into various environmental compartments, including air, water, and soil, from its use in personal care and industrial products. industrialchemicals.gov.au Due to its volatility, atmospheric transport is a significant pathway. nih.gov However, there is a notable lack of specific exposure assessment methodologies developed exclusively for D7. Assessments often rely on data and models developed for more well-studied cVMS like D4 and D5, which may not fully capture the specific behavior of the higher molecular weight D7. chemicalinsights.org
Research Gaps in Toxicological Understanding of this compound
A significant void exists in the scientific literature regarding the direct toxicological effects of this compound, necessitating a reliance on comparative data from other cVMS and predictive modeling.
Limited Experimental Data on Direct Toxicity
There is a pronounced lack of experimental data on the direct toxicity of this compound. chemicalinsights.org Most toxicological assessments of the cVMS group are based on studies of D4 and D5. chemicalinsights.org This data gap for D7 means that its specific hazard profile remains largely uncharacterized. While some predictive toxicology and in silico models exist to estimate the toxicity of chemicals based on their structure, specific applications of these models to D7 are not widely reported in the literature. nih.govcam.ac.uk The development of such predictive models is crucial for prioritizing further testing and for risk assessment in the absence of empirical data.
Comparison with Other Cyclic Volatile Methylsiloxanes (cVMS) Toxicological Data
In the absence of direct data, the toxicological profile of this compound is often inferred by comparing it to other cVMS compounds, primarily D4, D5, and D6. These compounds have undergone more extensive toxicological evaluation.
Table 1: Comparative Toxicological Data of Selected Cyclic Volatile Methylsiloxanes
| Compound | Common Name | Key Toxicological Findings |
| Octamethylcyclotetrasiloxane (B44751) | D4 | In animal studies, associated with effects on the liver and reproductive system. Classified as persistent, bioaccumulative, and toxic (PBT). toxhub-consulting.comresearchgate.net |
| Decamethylcyclopentasiloxane (B1670010) | D5 | Shows low acute toxicity. Some studies suggest potential effects on the liver and uterine tissues in animal models. Classified as very persistent and very bioaccumulative (vPvB). toxhub-consulting.com |
| Dodecamethylcyclohexasiloxane (B120686) | D6 | Generally considered to have low toxicity. Classified as a vPvB substance. toxhub-consulting.com |
| This compound | D7 | Limited direct toxicity data available. Known to be used as a surfactant and has shown antifungal properties. chemicalinsights.orgnih.gov |
This table is for informational purposes and is based on available research data.
Studies on D4 have indicated potential reproductive and liver effects in animal models. researchgate.net D5 has been shown to have low acute toxicity, though some long-term studies in animals have suggested potential liver and uterine effects. chemicalinsights.org D6 is generally considered to have a low toxicity profile. toxhub-consulting.com All three (D4, D5, and D6) have been identified as substances of very high concern (SVHC) in Europe due to their persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) properties. toxhub-consulting.com Given the structural similarities, there are concerns that D7 may also exhibit persistence and bioaccumulation potential, but specific studies are lacking. The increasing molecular weight from D4 to D7 may influence properties like bioavailability and metabolic pathways, meaning direct extrapolation of toxicity data should be approached with caution.
Need for Further Research on Ecological and Human Health Impacts of this compound
The scientific understanding of the biological interactions and ecotoxicological profile of this compound (also known as D7) is notably incomplete, necessitating further comprehensive research to adequately assess its potential ecological and human health impacts. While D7 is utilized in a variety of consumer and industrial applications, leading to its detection in the environment, the body of research specifically focused on this compound lags significantly behind that of other cyclic volatile methyl siloxanes (cVMS) such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). chemicalinsights.org This disparity creates significant data gaps, compelling a reliance on modeling and data from related compounds to estimate the potential risks of D7. chemicalinsights.org
A critical area requiring further investigation is the ecotoxicological impact of D7 on various environmental compartments. Although some studies have suggested that D7 may have low toxicity to aquatic organisms, a substantial lack of publicly available, detailed ecotoxicological data prevents a thorough risk assessment. Key data points from standardized tests are largely unavailable, as indicated in safety data sheets for the compound. chemicalbook.com Research is needed to establish definitive toxicity endpoints for a range of aquatic and terrestrial organisms.
Table 1: Gaps in Ecotoxicological Data for this compound
| Parameter | Research Finding/Data Gap | Implication |
| Aquatic Toxicity | Data on acute and chronic toxicity to fish, daphnia, and other aquatic invertebrates is largely unavailable in public literature. chemicalbook.com | Inability to perform a comprehensive aquatic risk assessment. |
| Algal Toxicity | Specific data on the effects of D7 on algae is not readily available. chemicalbook.com | The potential impact on primary producers in aquatic ecosystems is unknown. |
| Microorganism Toxicity | While some research suggests D7 may disrupt microbial cell membranes, detailed studies on its effects on environmental microorganisms are lacking. | The potential disruption of key biogeochemical cycles is not well understood. |
| Persistence and Degradability | No definitive data is available on the persistence and degradability of D7 in the environment. chemicalbook.com | The long-term fate and potential for accumulation in the environment are uncertain. |
| Bioaccumulative Potential | There is no available data to definitively assess the bioaccumulative potential of D7. chemicalbook.com Research indicates it can be found in marine organisms, raising concerns about its ecological impact. | The potential for biomagnification in food webs is not well characterized. |
| Mobility in Soil | Specific data on the mobility of D7 in soil is not available. chemicalbook.com | The potential for groundwater contamination from soil is not well understood. |
Similarly, a significant knowledge gap exists concerning the human health impacts of D7 exposure. Humans can be exposed to D7 through inhalation, dermal contact, and oral ingestion due to its presence in personal care products, household items, and as emissions from electronic equipment. chemicalinsights.org However, there is a notable lack of experimental data on the toxicity and adverse effects of D7 exposure. chemicalinsights.org Much of the current understanding is extrapolated from studies on other cVMS compounds, which have been shown to cause adverse effects in the liver and lungs of laboratory animals following inhalation exposure. chemicalinsights.org
Long-term inhalation exposure to cVMS is considered a potential cancer hazard, and at high temperatures, personal care products containing these compounds may release formaldehyde, a known carcinogen that can cause irritation to the eyes, nose, and throat. chemicalinsights.org However, specific toxicological studies on D7 are required to confirm these potential effects.
Table 2: Gaps in Human Health Impact Data for this compound
| Endpoint | Research Finding/Data Gap | Implication |
| Acute Toxicity | Specific data on acute toxicity via oral, dermal, and inhalation routes for D7 is not readily available. | A clear understanding of the immediate health risks from short-term exposure is lacking. |
| Repeated Dose Toxicity | There is a lack of specific studies on the effects of repeated D7 exposure. | The potential for target organ toxicity from chronic exposure is unknown. |
| Carcinogenicity | No specific studies have been conducted to assess the carcinogenic potential of D7. The concern is based on the broader cVMS group. chemicalinsights.org | The long-term cancer risk to humans is not established. |
| Reproductive and Developmental Toxicity | There is no specific data on the reproductive or developmental toxicity of D7. | The potential risks to fertility and development are unknown. |
| Genotoxicity | Data on the genotoxic potential of D7 is not available. | The ability of D7 to cause genetic mutations is undetermined. |
| Exposure Assessment | A significant data gap exists in the exposure assessment for individual cVMS, including D7. chemicalinsights.org | The actual levels of human exposure from various sources are not well quantified. |
Analytical Chemistry Methodologies in Tetradecamethylcycloheptasiloxane Research
Extraction and Sample Preparation Techniques
Given that cyclosiloxanes are frequently found in diverse and complex environmental and biological samples, effective extraction and sample preparation are paramount to ensure accurate analysis. The volatility of these compounds also presents unique challenges that must be addressed during these initial steps. ca.gov
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique well-suited for the analysis of volatile and semi-volatile compounds like Tetradecamethylcycloheptasiloxane. researchgate.netsigmaaldrich.com This method involves the use of a fiber coated with a stationary phase that extracts analytes from a sample. sigmaaldrich.com The analytes are then thermally desorbed directly into a gas chromatograph for analysis. sigmaaldrich.com
The key advantages of SPME include its simplicity, speed, and the ability to concentrate analytes, thereby enhancing detection limits. researchgate.netsigmaaldrich.com Different fiber coatings are available, and the choice depends on the polarity of the target analyte. For cyclosiloxanes, materials like polydimethylsiloxane (B3030410) (PDMS) are often employed. mdpi.com SPME can be utilized in two primary modes: direct immersion (DI-SPME), where the fiber is placed directly into a liquid sample, and headspace (HS-SPME), where the fiber is exposed to the vapor phase above the sample. researchgate.netnih.gov HS-SPME is particularly advantageous for volatile compounds in complex matrices as it minimizes interference from non-volatile components. nih.gov
Recent advancements in SPME technology include the development of different geometries like thin-film SPME (TF-SPME) and in-tube SPME, which can offer improved extraction efficiency for certain applications. mdpi.comnih.gov The effectiveness of the extraction is influenced by several parameters, including extraction time, temperature, and sample agitation, which must be carefully controlled for quantitative analysis. sigmaaldrich.com
Other Relevant Extraction Methods
Besides SPME, several other extraction techniques are employed for the analysis of cyclosiloxanes, including this compound.
Liquid-Liquid Extraction (LLE): This traditional method uses a solvent, such as hexane (B92381), to extract siloxanes from aqueous samples. ca.govenv.go.jp The choice of solvent is critical and is based on the polarity of the target compound. env.go.jp
Soxhlet Extraction: This is a classic and exhaustive technique for extracting compounds from solid samples using a solvent. env.go.jp
Ultrasonic Extraction: This method utilizes ultrasonic waves to enhance the extraction of analytes from solid samples into a solvent. env.go.jp
Purge and Trap: Also known as dynamic headspace analysis, this technique involves bubbling an inert gas through a liquid sample to purge volatile organic compounds, which are then trapped on an adsorbent material before being analyzed. env.go.jp
The selection of an appropriate extraction method depends on the sample matrix (e.g., water, soil, biological tissue), the concentration of the analyte, and the subsequent analytical instrumentation. env.go.jp For all methods, preventing sample contamination is a critical consideration due to the ubiquitous nature of siloxanes. ca.gov
Chromatographic and Spectrometric Analysis of this compound
Following extraction, chromatographic and spectrometric techniques are employed for the separation, identification, and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used analytical technique for the determination of this compound and other volatile silicones. filab.frjetir.org In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. mdpi.com
The GC-MS analysis of this compound typically involves a capillary column and a temperature-programmed oven to ensure efficient separation. jetir.org The resulting mass spectrum of this compound can be compared to spectral libraries, such as those from the National Institute of Standards and Technology (NIST), for positive identification. jetir.orgmdpi.com High-resolution GC coupled with high-resolution MS (HRGC/HRMS) can provide even greater sensitivity and selectivity for trace analysis. ca.gov
A study on the petroleum ether fraction of Sargassum wightii identified this compound using GC-MS. The analysis was performed on a JEOL GCMS-JMS-GCMATE II with a fused silica (B1680970) capillary column. The oven temperature was programmed to rise from 70°C to 250°C, and the mass spectrometer was operated in electron impact mode at 70 eV. jetir.org
Table 1: GC-MS Parameters for the Analysis of this compound in Sargassum wightii
| Parameter | Value |
| Instrument | JEOL GCMS-JMS-GCMATE II |
| Column | Fused hyperSep silica capillary column (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Carrier Gas Flow | 1.51 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 70°C (3 min), ramp to 250°C (hold 14 min) |
| Mass Spectrometer Mode | Electron Impact (EI) |
| Ionization Voltage | 70 eV |
| Run Time | 5 to 35 minutes |
| Retention Time of D7 | 11.862 min |
This table summarizes the instrumental conditions used in a specific study to identify this compound. jetir.org
Selected Ion Monitoring (SIM) Techniques
For enhanced sensitivity and selectivity, particularly in complex matrices or when targeting trace levels of analytes, Selected Ion Monitoring (SIM) is a valuable GC-MS technique. scioninstruments.comeaslab.com In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, rather than scanning the entire mass range. scioninstruments.com This focused detection allows for a longer dwell time on the selected ions, significantly improving the signal-to-noise ratio and lowering detection limits. scioninstruments.comeaslab.com
When analyzing for this compound using SIM, characteristic ions from its mass spectrum would be pre-selected. epa.gov The selection of these ions is critical and should include a primary quantitation ion and at least two confirmation ions to ensure accurate identification and quantification, minimizing the risk of interference from co-eluting compounds. epa.gov The ratio of these ions should remain consistent between the sample and a known standard. epa.gov
Table 2: Comparison of Full Scan and SIM Modes in GC-MS
| Feature | Full Scan Mode | Selected Ion Monitoring (SIM) Mode |
| Principle | Scans a wide range of m/z ratios. scioninstruments.com | Monitors a few specific m/z ratios. scioninstruments.com |
| Sensitivity | Lower. scioninstruments.com | Higher. scioninstruments.com |
| Selectivity | Lower. | Higher, reduces background noise. scioninstruments.com |
| Application | Identification of unknown compounds, qualitative analysis. scioninstruments.com | Targeted quantitative analysis of known compounds at trace levels. scioninstruments.com |
| Data Output | Complete mass spectrum. scioninstruments.com | Signal intensity for selected ions. |
This table highlights the key differences between the two common data acquisition modes in mass spectrometry.
Spectroscopic Characterization of Polymerization Products
While GC-MS is ideal for analyzing the monomeric form of this compound, other spectroscopic techniques are essential for characterizing the products of its polymerization. When D7 acts as a precursor in the synthesis of silicone polymers, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable. filab.frnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the molecular structure of the resulting polysiloxane chains. By analyzing the chemical shifts and coupling constants, it is possible to determine the arrangement of the repeating siloxane units and the nature of the end groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the polymer. nih.gov The characteristic Si-O-Si stretching vibrations in the IR spectrum provide a clear signature of the siloxane backbone. Changes in the IR spectrum can indicate the extent of polymerization and the presence of any residual monomer. The NIST Chemistry WebBook provides reference IR and mass spectra for this compound. nist.govnist.gov
These spectroscopic methods, often used in conjunction, provide a comprehensive understanding of the structure and composition of polymers derived from this compound. nih.gov
Method Development and Contamination Control in this compound Analysis
The accurate and reliable quantification of this compound (D7) in various matrices is a complex analytical challenge. This is primarily due to its widespread presence as a potential contaminant in laboratory environments and the complexity of the mixtures in which it is often found. Consequently, robust analytical methodologies must incorporate stringent contamination control measures and sophisticated separation techniques.
Minimizing Background Contamination in Analytical Systems
The ubiquitous nature of siloxanes, including this compound, in consumer products and laboratory materials presents a significant hurdle for trace-level analysis. Background contamination can lead to elevated baselines, "ghost peaks" in chromatograms, and ultimately, inaccurate quantification. chromatographyonline.comrestek.com Therefore, a systematic approach to identifying and minimizing these contamination sources is paramount.
Common sources of siloxane contamination in a laboratory setting are numerous and varied. They can originate from the gas chromatography (GC) system itself, sample handling procedures, and the ambient laboratory environment. Key sources include GC inlet septa, vial cap septa, column bleed, solvents, and even personal care products used by laboratory personnel. chromatographyonline.comchromforum.org
Effective mitigation strategies are essential for achieving low detection limits and ensuring data integrity. These strategies involve a combination of careful material selection, rigorous cleaning protocols, and proactive preventative measures. For instance, the use of low-bleed septa and changing them frequently can significantly reduce background levels. reddit.comsisweb.com Baking septa in a GC oven before use can also help to remove volatile siloxanes. reddit.com
Glassware used for siloxane analysis requires meticulous cleaning to remove any residual contaminants. Standard procedures often involve washing with a phosphate-free detergent, followed by rinsing with tap water, deionized water, and finally a high-purity solvent like acetone (B3395972) or ethanol. dwk.comtxst.edu For particularly stubborn residues or for trace analysis, more aggressive cleaning methods such as acid baths (e.g., hydrochloric acid or nitric acid solutions) may be necessary. msu.eduunl.edu It is crucial to avoid using any cleaning or handling materials that may contain silicones.
The carrier gas used in GC can also be a source of contamination. The installation of in-line purification filters to remove moisture, oxygen, and organic contaminants is a critical step in minimizing column bleed and background noise. chromatographyonline.com
Table 1: Sources of Siloxane Contamination and Mitigation Strategies
| Source of Contamination | Mitigation Strategy |
| GC Inlet Septa | Use low-bleed septa; change septa frequently (e.g., daily or after a set number of injections); bake out new septa before use; use a septum purge. chromatographyonline.comchromforum.orgreddit.com |
| Vial Cap Septa | Use PTFE-lined caps; avoid repeated piercing of the same vial septum; if possible, use vials with glass or polypropylene (B1209903) caps. chromatographyonline.com |
| GC Column Bleed | Use low-bleed capillary columns; ensure proper column conditioning; operate within the recommended temperature limits of the column; use high-purity carrier gas with purification filters. chromatographyonline.comchromforum.org |
| Solvents | Use high-purity, "distilled-in-glass" grade solvents; test new batches of solvents for siloxane contamination before use. chromatographyonline.com |
| Glassware | Implement rigorous cleaning protocols (e.g., detergent wash, multiple solvent rinses, acid wash); avoid the use of silicone-based greases or lubricants. dwk.commsu.edusjasd.ca |
| Laboratory Air | Maintain a clean laboratory environment; minimize the use of personal care products containing siloxanes by laboratory personnel. daneshyari.com |
| Sample Preparation | Use solid-phase microextraction (SPME) or purge-and-trap techniques to selectively extract analytes and reduce matrix interference and contamination. researchgate.net |
Multi-Component Mixture Analysis
This compound is often present in complex matrices alongside other linear and cyclic siloxanes, as well as a myriad of other organic compounds. The chemical similarity of siloxane congeners makes their separation and individual quantification a significant analytical challenge. Gas chromatography (GC) is the cornerstone of siloxane analysis, typically coupled with a mass spectrometer (MS) for definitive identification and quantification. researchgate.net
For particularly complex mixtures, such as those found in environmental or biological samples, single-dimension GC may not provide sufficient resolution to separate all components of interest. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution. researchgate.netnih.gov GCxGC utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar or mid-polar column in the second dimension) connected by a modulator. sepsolve.comchromatographyonline.comchemistry-matters.com This setup provides a significant increase in peak capacity, allowing for the separation of co-eluting compounds and a more detailed characterization of the sample. sepsolve.com
The selection of the column stationary phases is critical for achieving the desired separation. For instance, a study on the analysis of siloxanes in hydrocarbon mixtures found that a column set consisting of a non-polar SPB-Octyl column in the first dimension and a DB-1 column in the second dimension provided excellent separation of siloxanes from the hydrocarbon matrix. nih.gov The structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct regions, can also aid in the identification of unknown siloxanes. chemistry-matters.com
The development of a robust GC or GCxGC method for the analysis of this compound in a multi-component mixture involves the optimization of several parameters, including the temperature program, carrier gas flow rate, and injector settings. The use of a mass spectrometer as a detector allows for the selective monitoring of characteristic ions for D7, further enhancing the specificity of the analysis.
Table 2: Exemplary GCxGC-MS Parameters for Siloxane Analysis in a Complex Matrix
| Parameter | Setting |
| First Dimension Column | e.g., SPB-Octyl, 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov |
| Second Dimension Column | e.g., DB-1, 1 m x 0.1 mm ID, 0.1 µm film thickness nih.gov |
| Modulator | e.g., Thermal or flow modulator chemistry-matters.com |
| Modulation Period | 2-5 seconds chemistry-matters.com |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 300 °C |
| Oven Temperature Program | Optimized for the specific mixture, e.g., 40 °C (1 min hold), ramp to 320 °C at 5-10 °C/min |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or Quadrupole Mass Spectrometer (qMS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
Advanced Materials Science and Polymer Research Involving Tetradecamethylcycloheptasiloxane
Polymerization Mechanisms and Kinetics of Tetradecamethylcycloheptasiloxane
The conversion of cyclosiloxane monomers like this compound into linear polymers is achieved through ring-opening polymerization (ROP), which can proceed via either a cationic or anionic pathway depending on the catalytic system employed. nih.govgelest.com
Cationic ring-opening polymerization (CROP) of cyclosiloxanes is initiated by strong acids. gelest.com The mechanism involves several complex and often competing reactions.
Mechanism: The process is generally understood to begin with the protonation of a siloxane oxygen atom by a strong protic acid initiator, such as trifluoromethanesulfonic acid, creating a reactive oxonium ion. nih.govmdpi.com This initiation step makes the silicon-oxygen bond susceptible to cleavage. The chain propagates through the subsequent nucleophilic attack of the siloxane oxygen from a monomer molecule on a silicon atom of the activated, protonated chain end. nih.gov
The active propagating species are believed to be tertiary silyloxonium ions. nih.govresearchgate.net However, the polymerization is complicated by side reactions, including intramolecular chain transfer (backbiting) and intermolecular chain transfer, which can lead to a broad molecular weight distribution and the formation of various cyclic oligomers. nih.gov The formation of tight ion pairs between the propagating cationic species and the catalyst's counter-anion can help stabilize the active centers and minimize these side reactions, allowing for more controlled polymerization. nih.gov
Kinetics: The kinetics of CROP are intricate, with some systems exhibiting unusual negative activation energies and a negative order in monomer concentration. nih.gov The reaction rate is influenced by the initiator, monomer, and water concentration. The process often continues until an equilibrium is reached between the linear polymer chains and a mixture of cyclosiloxane oligomers. gelest.com
Anionic ring-opening polymerization (AROP) is initiated by strong bases and is a versatile method for synthesizing well-defined polysiloxanes. researchgate.netmdpi.com
Mechanism: The polymerization is initiated by a nucleophile, typically a silanolate anion, which is generated from the reaction of a base (e.g., potassium hydroxide) with an initiator like water or a silanol (B1196071). gelest.comresearchgate.net This active center attacks a silicon atom in the cyclosiloxane monomer, cleaving the Si-O bond and incorporating the monomer into the growing chain. The process regenerates a silanolate anion at the new chain end, which can then attack another monomer molecule. gelest.com
Under specific conditions, such as fast and complete initiation in the absence of terminating impurities, AROP can proceed as a "living" polymerization. gelest.com This allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity, as well as the creation of block copolymers and other complex architectures. gelest.com A significant challenge in AROP is the competing backbiting reaction, where the active chain end attacks its own chain, cleaving off a small cyclic siloxane. However, it has been shown that larger rings like D₇ can act as ligands for the catalyst, which not only enhances the polymerization rate but also suppresses these backbiting reactions. digitellinc.com
Kinetics: The kinetics of AROP are generally more straightforward than CROP. The reaction is typically first order with respect to both monomer and initiator concentration. researchgate.net The rate is highly dependent on the reactivity of the monomer and the nature of the counter-ion associated with the propagating silanolate chain end. gelest.comresearchgate.net
| Feature | Cationic ROP | Anionic ROP |
|---|---|---|
| Initiators/Catalysts | Strong protic acids (H₂SO₄, CF₃SO₃H), Lewis acids (FeCl₃, B(C₆F₅)₃) gelest.comresearchgate.net | Strong bases (KOH, (CH₃)₄NOH), organolithium compounds, phosphazene superbases gelest.comresearchgate.net |
| Propagating Species | Tertiary silyloxonium ions nih.govresearchgate.net | Silanolate anions (ion pairs or free ions) gelest.comresearchgate.net |
| Key Characteristics | Complex kinetics, equilibrium-controlled, sensitive to water gelest.comnih.gov | Can be a "living" polymerization, allows for controlled architecture, sensitive to acidic impurities gelest.com |
| Common Side Reactions | Backbiting, intermolecular chain scrambling nih.gov | Backbiting, chain transfer to polymer digitellinc.comnih.gov |
The efficiency and outcome of cyclosiloxane polymerization are governed by several interconnected factors.
Monomer Structure and Reactivity : The rate of ROP is highly dependent on the ring size of the cyclosiloxane monomer. Strained, six-membered rings like hexamethylcyclotrisiloxane (B157284) (D₃) polymerize orders of magnitude faster than less-strained eight-membered rings like octamethylcyclotetrasiloxane (B44751) (D₄). gelest.com Larger, less-strained rings such as this compound (D₇) have lower intrinsic reactivity related to ring strain but can exhibit enhanced polymerization rates due to their ability to act as catalyst ligands. digitellinc.com
Water Content : The presence of water has a profound and complex effect on polymerization. In cationic polymerization, water can act as a co-catalyst or an inhibitor depending on the system and its concentration. nih.govmdpi.com It can participate in chain transfer reactions, terminating a growing chain but creating a new silanol end that can be re-activated, ultimately affecting the molecular weight and distribution. mdpi.com In certain anionic systems, particularly those using strong organic bases as catalysts, water can serve as a highly effective initiator. nih.govresearchgate.net
Temperature : Polymerization can be conducted over a wide temperature range, with industrial processes often running at elevated temperatures (e.g., 90°C to 180°C) to ensure the system reaches thermodynamic equilibrium in a reasonable timeframe. google.com
Catalyst System : The choice and concentration of the catalyst and its associated counter-ion are critical. For instance, in anionic polymerization, highly solvating counter-ions (like those complexed with crown ethers) or large, charge-delocalized cations (like phosphazenium ions) can dramatically accelerate the reaction by separating the ion pair of the propagating chain end. gelest.com
| Factor | Effect on Polymerization | Scientific Basis |
|---|---|---|
| Monomer Ring Strain | Higher strain (e.g., D₃) leads to a much faster polymerization rate. | The release of ring strain provides a strong thermodynamic driving force for polymerization. gelest.com |
| Water Content | Can be an inhibitor, promoter, initiator, or chain transfer agent depending on the catalytic system. | In CROP, water can terminate chains or act as a co-catalyst. nih.govmdpi.com In some AROP systems, it acts as a proton source for initiation. researchgate.net |
| Catalyst/Counter-ion | The nature of the catalyst and its counter-ion dramatically affects the rate and control. | Weakly coordinating counter-ions increase the reactivity of the propagating species, accelerating the rate. gelest.com |
| Substituents on Silicon | Electron-withdrawing groups increase reactivity in AROP, while bulky groups decrease it. | Electron-withdrawing groups make the silicon atom more electrophilic and susceptible to nucleophilic attack. nih.gov |
Catalysis in Polymer Synthesis of this compound
The selection of a catalyst is paramount as it dictates the polymerization pathway (cationic or anionic) and influences the structure and properties of the final polysiloxane.
Brønsted acids and bases are the most conventional catalysts for the ROP of cyclosiloxanes.
Brønsted Acid Catalysis : Strong protonic acids such as sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (TfOH) are effective catalysts for cationic ROP. gelest.comnih.gov The catalytic cycle begins when the acid protonates a siloxane oxygen atom of the monomer or polymer chain. nih.gov This activation facilitates the ring-opening by a nucleophilic attack from another monomer, propagating the chain. The process is an equilibrium, and the presence of water, which is both a byproduct of condensation and a potential reactant, adds to the complexity of the mechanism. gelest.comnih.gov
Brønsted Base Catalysis : Anionic ROP is catalyzed by bases. Strong bases like potassium hydroxide (B78521) (KOH) and tetramethylammonium (B1211777) hydroxide function by creating a highly nucleophilic silanolate anion that initiates polymerization. researchgate.net More recently, strong, non-ionic organic bases, such as guanidines and phosphazenes, have been shown to be highly effective organocatalysts. mdpi.comresearchgate.net These catalysts operate by activating an initiator (e.g., water or an alcohol) through deprotonation, which then commences the ring-opening cascade. researchgate.net
Lewis acids provide an alternative route, primarily for cationic polymerization, and offer different catalytic activities and selectivities.
Mechanism : Lewis acids, such as ferric chloride (FeCl₃), tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and various metal triflates, can catalyze ROP. researchgate.netnih.govresearchgate.net Their mechanism often involves the coordination of the Lewis acid to a siloxane oxygen, which polarizes and weakens the Si-O bond, making the silicon center more electrophilic and susceptible to nucleophilic attack. researchgate.net In many cases, a protic co-catalyst (often trace water or an alcohol) is required, where the Lewis acid enhances the protonic acidity of the co-catalyst. gelest.com
Selectivity : Catalyst choice is crucial for selectivity—that is, favoring the desired linear polymer formation over side reactions like chain scrambling and cyclization (backbiting). In anionic polymerization, the choice of the counter-ion significantly impacts selectivity. For example, lithium-based initiators (e.g., butyllithium) are often preferred for kinetically controlled polymerizations because the lithium silanolate end-group is less active in catalyzing the undesirable siloxane bond redistribution reactions compared to potassium or cesium counter-ions. nih.gov This leads to better control over the polymer structure and a lower content of cyclic byproducts. nih.gov In Lewis acid-catalyzed reactions, both the electronic and steric properties of the catalyst influence reaction rates and the properties of the resulting polymer network. rsc.org
Heterogeneous Catalyst Systems
The ring-opening polymerization (ROP) of cyclic siloxanes, including this compound (D7), is a fundamental industrial process for the synthesis of polysiloxanes. While homogeneous catalysts have been traditionally employed, there is a growing emphasis on the development of heterogeneous catalyst systems due to their significant advantages, such as ease of separation from the polymer product, potential for reuse, and often milder reaction conditions.
Various solid-state materials have been investigated as heterogeneous catalysts for the ROP of cyclosiloxanes. These catalysts typically function as solid acids or bases. Acidic catalysts, such as acid-activated clays (B1170129) (bentonites), zeolites, and sulfonated resins, facilitate the cationic ring-opening polymerization (CROP). mdpi.comresearchgate.net The mechanism involves the protonation of a siloxane oxygen atom, which initiates the cleavage of the Si-O bond and subsequent propagation of the polymer chain. The acidic sites on the surface of these materials play a crucial role in the catalytic activity. mdpi.com For instance, acid-treated bentonite (B74815) has been successfully used as a catalyst for the ROP of cyclosiloxanes at relatively low temperatures (around 70°C), offering straightforward removal by filtration. mdpi.com Similarly, synthetic and natural aluminosilicates have demonstrated efficacy as inorganic acid catalysts for the ROP of cyclosiloxanes like octamethylcyclotetrasiloxane (D4). mdpi.com The dealumination of these materials through acid treatment creates the necessary chemical environment to facilitate the polymerization process. mdpi.com
The effectiveness of these heterogeneous catalysts is influenced by several factors, including the number and strength of acid sites, surface area, and pore size. For example, in the polymerization of D4 using an acid-activated montmorillonite (B579905) clay (Maghnite-H+), the catalyst content influences the molecular weight of the resulting polymer. researchgate.net
| Catalyst Type | Example | Key Features |
| Acid-Activated Clays | Bentonite (e.g., TONSIL), Maghnite-H+ | Low-temperature activity, easy filtration, cost-effective. mdpi.comresearchgate.net |
| Aluminosilicates | Synthetic and natural zeolites | Facilitate cationic ROP; activity linked to acid sites created by dealumination. mdpi.com |
| Macroporous Resins | Cation exchange resins | Used as acid catalysts for synthesizing α,ω-dicarboxypropyloligodimethylsiloxanes. mdpi.com |
While much of the specific research has focused on smaller cyclosiloxanes like D3 and D4, the principles of heterogeneous catalysis are broadly applicable to larger rings such as this compound (D7). The use of these solid catalysts presents a more sustainable and economically viable route for the production of high-molecular-weight polysiloxanes from D7.
Structure-Property Relationships in Polymeric Derivatives of this compound
The properties of polymers derived from this compound are intrinsically linked to their molecular structure. By modifying the polymer architecture, it is possible to tailor the material's characteristics for specific applications. The primary methods for altering the structure include controlling the molecular weight, introducing different functional groups as side chains, and creating block copolymers.
The fundamental polysiloxane backbone, composed of repeating Si(CH₃)₂-O units derived from D7, imparts high flexibility due to the long Si-O bond and large Si-O-Si bond angle, resulting in a low glass transition temperature (Tg). researchgate.net However, for many advanced applications, modifications to this basic structure are necessary to enhance properties such as thermal stability, mechanical strength, and chemical resistance. nih.gov
One common strategy is the incorporation of different substituents on the silicon atom. For example, replacing some of the methyl groups with phenyl groups can significantly increase the polymer's thermal stability and refractive index. nih.gov The introduction of polar side-chains, such as cyanopropyl groups, can alter the polymer's solubility and surface energy. rsc.org The precise control over the distribution of these functional groups along the polymer chain, which can be achieved through controlled/living ring-opening polymerization, is crucial for obtaining desired material properties. rsc.org
| Structural Modification | Effect on Properties | Example Application |
| Increased Molecular Weight | Higher viscosity, improved mechanical strength | High-performance elastomers |
| Phenyl Group Substitution | Increased thermal stability, higher refractive index | High-temperature lubricants, optical materials nih.gov |
| Polar Side-Chains (e.g., cyanopropyl) | Altered solubility, increased dielectric constant | Specialty solvents, dielectric materials rsc.org |
| Block Copolymerization (e.g., with polyimide) | Combination of properties (e.g., high thermal stability and flexibility) | Thermoplastic elastomers, high-performance membranes researchgate.net |
| Incorporation of Silphenylene Units | Improved thermal stability and mechanical properties | High-strength engineering materials nih.gov |
The relationship between structure and property in these materials is a key area of research, with the goal of designing novel polysiloxanes with precisely tailored functionalities for advanced applications in fields ranging from electronics to biomedical engineering. researchgate.netnih.gov
Emerging Research Directions and Future Perspectives for Tetradecamethylcycloheptasiloxane
Interdisciplinary Research Needs
The complex interplay between chemical contaminants, the environment, and society necessitates a research approach that transcends traditional disciplinary boundaries. For Tetradecamethylcycloheptasiloxane, two key areas stand out: the connection between its environmental concentrations and socio-economic drivers, and a thorough accounting of its transformation products.
Linking Environmental Levels with Socio-economic Factors
The production and consumption patterns that drive the economy are intrinsically linked to the release of chemicals into the environment. Siloxanes are entirely of human origin, with their emissions projected to rise in the coming decades. researchgate.net The global production of silicones, the broader family to which D7 belongs, has seen a significant increase, from 2 million tons in 2002 to 8 million tons in 2020. researchgate.net This surge in production and use, driven by economic activity, logically correlates with increased environmental release.
Studies have demonstrated a positive correlation between higher ambient exposure to volatile organic compounds (VOCs) and increased incidence of certain health conditions in areas with specific socioeconomic characteristics. nih.gov For instance, research has linked higher concentrations of industrial VOCs to lower household incomes, lower home values, and lower educational attainment. nih.gov Furthermore, a comprehensive analysis of exposure patterns in the U.S. population revealed that socioeconomic status can influence the body burden of various toxicants. nih.gov While higher socioeconomic status was associated with increased levels of some compounds like mercury and certain perfluorinated chemicals, lower socioeconomic status was linked to higher levels of others, including lead and cadmium. nih.gov
Although specific research linking D7 levels to socioeconomic markers is not yet available, the established trends for other environmental contaminants underscore the importance of such investigations for D7. Future research should aim to correlate D7 concentrations in various environmental media (air, water, sediment) with local and regional socioeconomic data. This could involve mapping D7 levels against indicators such as industrial activity, population density, and income levels to identify potential hotspots and vulnerable populations. Such an approach would provide a more holistic understanding of the environmental justice implications of D7 use and inform targeted mitigation strategies.
Comprehensive Assessment of Degradation Byproducts
A complete understanding of the environmental impact of a chemical requires not only knowledge of the parent compound but also of its degradation products, which may have different properties and toxicities. While there is a significant body of research on the environmental concentrations and persistence of cVMS, their oxidation mechanisms are not fully understood. acs.org
The degradation of cVMS in the atmosphere is primarily driven by reactions with hydroxyl radicals, leading to the formation of a variety of oxidation products. acs.orgrsc.org However, the exact nature and yield of these products can be complex and are not always well-reproduced by current kinetic models, particularly for larger cVMS like D4 and D5. acs.org For other persistent chemical pollutants, studies have shown that transformation products can sometimes be more toxic than the original compound. mdpi.com
A comprehensive assessment of this compound's degradation byproducts is therefore crucial. This would involve:
Developing advanced analytical methods to detect and quantify trace levels of D7 transformation products in complex environmental matrices. explorationpub.combiosciencetrends.com
Conducting controlled laboratory studies to simulate environmental degradation processes (e.g., photolysis, hydrolysis, biodegradation) and identify the resulting byproducts.
Utilizing high-resolution mass spectrometry and other sophisticated analytical techniques to elucidate the chemical structures of these degradation products. explorationpub.com
Assessing the persistence, bioaccumulation potential, and toxicity of the identified byproducts to build a complete picture of the environmental risk.
Without such a comprehensive assessment, the full environmental and health implications of D7's presence in the environment cannot be accurately evaluated.
Advanced Risk Assessment Methodologies for this compound
Effective risk assessment is predicated on the availability of high-quality data and sophisticated models that can accurately predict a chemical's behavior and potential for harm. mdpi.com For higher-order siloxanes like D7, significant challenges remain in both of these areas.
Addressing Toxicological Data Gaps for Higher Siloxanes
A major hurdle in assessing the risk of D7 is the limited availability of experimental toxicological data. chemicalinsights.org Much of the current understanding of cVMS toxicity is based on studies of the lower molecular weight compounds, primarily D4 and D5. chemicalinsights.org While these compounds have been shown to cause effects such as liver enlargement in laboratory animals, it is not clear if these findings can be directly extrapolated to D7. service.gov.uk
Regulatory bodies in various regions have undertaken assessments of siloxanes, but the focus has largely been on D4, D5, and D6. siliconesbenefits.cn For instance, Australia's assessment included D7, but concluded that the direct risks to aquatic life at expected surface water concentrations are not likely to be significant, without imposing regulatory restrictions. siliconesbenefits.cn However, the lack of specific, long-term toxicity data for D7 represents a significant data gap. chemicalinsights.org
Future research must prioritize filling these toxicological data gaps for higher siloxanes. This will require:
Conducting comprehensive in vivo and in vitro toxicological studies on D7 to assess a wide range of endpoints, including reproductive and developmental toxicity, neurotoxicity, and carcinogenicity.
Employing toxicogenomic approaches to understand the molecular mechanisms of D7 toxicity and to identify potential biomarkers of exposure and effect. mdpi.com
Developing and validating read-across methodologies that can more accurately predict the toxicity of higher siloxanes based on data from their lower-molecular-weight counterparts.
A more robust toxicological database is essential for conducting a scientifically sound risk assessment of D7 and for ensuring adequate protection of human health and the environment.
Refining Environmental Fate Models for Superhydrophobic Compounds
Environmental fate models are powerful tools for predicting how a chemical will be distributed and persist in the environment. researchgate.net These models rely on a chemical's physicochemical properties, such as its partitioning behavior between different environmental compartments (e.g., air, water, soil, sediment). rsc.org Cyclic volatile methylsiloxanes, due to their unique properties, present a challenge for traditional fate models. nih.govcapes.gov.br
While cVMS are volatile, they also have high octanol-water partition coefficients (Kow), suggesting a tendency to adsorb to organic matter in soil and sediment. service.gov.uk Their superhydrophobic nature can lead to complex partitioning behaviors that are not always well-captured by standard model assumptions. For instance, the residence times of cVMS in aquatic environments can be significantly longer when emitted to water due to their accumulation in sediment. rsc.org
Refining environmental fate models for superhydrophobic compounds like D7 will require:
Improving the parameterization of inter-media transfer coefficients to better reflect the behavior of these compounds at interfaces (e.g., air-water, water-sediment). researchgate.net
Incorporating more realistic representations of environmental systems , including the role of dissolved organic carbon and the potential for long-range transport in the atmosphere. researchgate.netnih.gov
Conducting model comparison exercises to enhance the reliability and credibility of predictions. researchgate.net
Developing specific sub-models that can account for the unique behavior of high-molecular-weight, superhydrophobic siloxanes.
More accurate environmental fate models will lead to better predictions of environmental concentrations and more reliable risk assessments for D7 and other similar compounds.
Innovative Applications in Scientific Fields
Beyond their use in consumer products, the unique properties of siloxanes, including D7, offer potential for innovative applications in various scientific and technological fields. The versatility of siloxane chemistry allows for the synthesis of materials with tailored properties. nih.gov
Functionalized polysiloxanes, for example, can be created by attaching specific chemical groups to the siloxane backbone. mdpi.comnih.gov This can impart novel properties and lead to applications such as:
Advanced materials: The development of blue-light-emitting silicone elastomers with enhanced hydrophilicity could be useful in biomedical fields. researchgate.netrsc.org
Surface modification: Siloxanes can be used to functionalize surfaces, bestowing properties like increased hydrophobicity. mdpi.com This has potential applications in areas ranging from self-cleaning surfaces to anti-fouling coatings.
Sorbents for environmental remediation: Functionalized siloxanes have shown promise as sorbents for heavy and noble metal ions, suggesting a potential role in water treatment and resource recovery. nih.gov
Drug delivery and biomedical devices: The biocompatibility of some siloxanes makes them attractive for use in medical applications, and functionalization could allow for the development of targeted drug delivery systems. nih.gov
While specific innovative applications of D7 are not yet widely reported, its properties as a higher-molecular-weight cVMS could be advantageous in certain contexts. For example, its lower volatility compared to D4 and D5 might make it a more suitable component in applications requiring greater stability at higher temperatures. Further research into the functionalization of D7 and the exploration of its unique properties could unlock a range of novel scientific and technological applications.
Exploration in Nanotechnology and Pharmaceuticals
The application of this compound in the fields of nanotechnology and pharmaceuticals is an area of nascent but growing interest. While extensive, detailed research is still emerging, the inherent properties of this siloxane suggest potential avenues for exploration.
Currently, the direct application of this compound in the synthesis of nanoparticles or as a primary component in drug delivery systems is not widely documented in publicly available research. However, the broader class of siloxanes is noted for properties that are highly relevant to these fields. For instance, the biocompatibility and tunable nature of siloxane-based materials make them attractive candidates for biomedical applications.
One area of preliminary investigation involves the antimicrobial properties of certain siloxanes. It is thought that some of these compounds may be able to disrupt the cell membranes of microorganisms, which could lead to their inhibition or destruction. While the specific molecular pathways are still under investigation, this suggests a potential future for this compound in the development of novel antimicrobial surfaces or as an excipient in formulations where microbial contamination is a concern.
Furthermore, this compound is already utilized in various personal care and cosmetic products. harth-research-group.orgresearchgate.net Its role in these formulations is typically as an emollient or conditioning agent, valued for the silky, smooth feel it imparts. This established use in topical products provides a foundation for its potential consideration as an excipient in dermatological or transdermal pharmaceutical formulations, pending further research into its interaction with active pharmaceutical ingredients and skin penetration profiles.
The development of novel excipients is a critical area in pharmaceutical science, aimed at improving drug stability, bioavailability, and patient compliance. amazonaws.commdpi.com The unique physical properties of this compound, such as its low surface tension and thermal stability, could be advantageous in creating sophisticated drug delivery systems. Future research may focus on harnessing these properties to develop advanced formulations.
Further Development in Material Science and Engineering
In material science and engineering, this compound (also known as D7) is a significant intermediate, primarily for the synthesis of advanced silicone polymers. nih.gov Its cyclic structure makes it a key monomer in ring-opening polymerization, a process used to create high-molecular-weight polydimethylsiloxane (B3030410) (PDMS). lgcstandards.com PDMS is a versatile silicone polymer with widespread applications in industries ranging from electronics and automotive to construction and aerospace. lgcstandards.com
The polymerization of D7 allows for the production of silicone fluids and elastomers with tailored properties. These materials are prized for their excellent thermal stability, hydrophobicity, electrical insulation, and low viscosity-temperature coefficient. Current time information in Davidson County, US. Research in this area focuses on controlling the polymerization process to fine-tune the characteristics of the resulting PDMS for specific, demanding applications.
Further development is concentrated in the following areas:
High-Performance Lubricants: The inherent lubricity and thermal stability of D7 make it a valuable component in the formulation of high-performance lubricants designed for extreme conditions, such as those encountered in automotive and aerospace engineering.
Advanced Coatings and Sealants: Due to its excellent moisture resistance and durability, D7 is used in specialized coatings and sealants. lgcstandards.com It forms a protective, hydrophobic layer on surfaces, enhancing their longevity and performance against environmental factors. lgcstandards.com In the electronics industry, these coatings provide crucial insulation and moisture resistance for sensitive components. nih.govrsc.org
Block Copolymers: The synthesis of block copolymers containing polysiloxane segments is a significant area of materials research. These materials combine the properties of different polymer blocks to create materials with unique functionalities, such as thermoplastic elastomers. While specific studies detailing the use of D7 in novel block copolymers are emerging, the principles of combining siloxane blocks with other polymers (like polyethers or polycarbonates) through controlled polymerization techniques represent a major frontier. rsc.org This approach allows for the creation of materials with precisely engineered properties for advanced applications.
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₄₂O₇Si₇ |
| Molar Mass | 519.08 g/mol |
| Appearance | Colorless clear liquid |
| Density | 0.97 g/mL |
| Melting Point | -32 °C nih.gov |
| Boiling Point | 151 °C / 20 mmHg nih.gov |
| Solubility | Soluble in non-polar organic solvents like petroleum ether and hexane (B92381); insoluble in water. Current time information in Davidson County, US. |
| Refractive Index | n20D 1.40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
